molecular formula C7H3BrClNO B1289081 5-Bromo-3-chlorobenzo[d]isoxazole CAS No. 401567-43-9

5-Bromo-3-chlorobenzo[d]isoxazole

Cat. No. B1289081
CAS RN: 401567-43-9
M. Wt: 232.46 g/mol
InChI Key: NJAYXZTVKFOBCT-UHFFFAOYSA-N
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Description

The compound "5-Bromo-3-chlorobenzo[d]isoxazole" is a halogenated aromatic compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent atoms being nitrogen and oxygen. Isoxazoles are known for their diverse biological activities and are often used as building blocks in organic synthesis for pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of halogenated isoxazoles, such as "5-Bromo-3-chlorobenzo[d]isoxazole," can be achieved through various methods. One approach is the 1,3-dipolar cycloaddition of nitrile oxides with bromoalkenes, which can lead to the formation of 3,5-disubstituted isoxazoles . Another method involves the condensation of bromo/chlorophenyl-propenones with hydroxylamine hydrochloride to yield aryl-substituted isoxazoles . Additionally, enzymatic synthesis using chloroperoxidase from Caldariomyces fumago has been reported for the synthesis of bromo- and chlorocarbazoles, which share structural similarities with isoxazoles .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using various spectroscopic techniques. For instance, spectral studies such as high-resolution mass spectrometry (HRMS), infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) have been employed to characterize compounds like 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole . Crystallographic analysis can also provide detailed information on the molecular geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For example, bromination of the methyl group of isoxazole carboxylates can lead to the formation of bromomethyl-isoxazole carboxylates, which can be further transformed into other heterocyclic compounds . Additionally, bromocyclization of alkynylbenzoic acids can yield bromomethylene isobenzofuranones, demonstrating the versatility of isoxazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine and chlorine, can affect the compound's acidity, basicity, and solubility. For instance, isoxazol-5-ones have been reported to have acid strengths comparable to carboxylic acids . The stability of these compounds can be assessed under various conditions, as demonstrated by the stability determination of a brominated isoxazole derivative in ethanol . The intermolecular interactions, such as hydrogen bonding and π-interactions, also play a crucial role in the stability and crystalline arrangement of these compounds .

Scientific Research Applications

  • Chemical Properties and Tautomerism

    • Isoxazole derivatives, such as 5-Bromo-3-chlorobenzo[d]isoxazole, exhibit tautomerism. For instance, 5-hydroxyisoxazoles exist in different tautomeric forms depending on the solvent and phase. Such understanding is essential for predicting their chemical behavior and applications in various fields (Boulton & Katritzky, 1961).
  • Biological Activity

    • Some isoxazole derivatives, including those with bromo and chloro substituents, have been synthesized and screened for antimicrobial and antitubercular activities. This indicates the potential of 5-Bromo-3-chlorobenzo[d]isoxazole in pharmaceutical research (Popat, Nimavat, Kachhadia, & Joshi, 2004).
  • Synthesis and Material Science

    • The compound's synthesis from halogenoximes and its potential as a building block for creating various fluorinated isoxazole derivatives are significant. These derivatives are useful in material science and pharmaceuticals (Chalyk et al., 2019).
  • Catalysis and Organic Synthesis

    • Isoxazole derivatives are crucial in organic synthesis, serving as building blocks for creating complex molecules. Their reactivity and properties make them valuable in developing new synthetic methods (da Silva et al., 2018).
  • Pharmacological Applications

    • Specific isoxazole derivatives, like those containing bromo and chloro groups, have shown potential in pharmacological studies, particularly as anti-cancer agents. Their efficacy in inhibiting cancer cell growth in various cell lines highlights their importance in medicinal chemistry research (Das et al., 2015).
  • Drug-Receptor Interactions

    • Isoxazole scaffolds, including bromo and chloro substituted derivatives, have been studied for their interactions with various cancer cell lines. This research provides insights into the development of new therapeutic agents based on isoxazole structures (Harshita, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

5-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAYXZTVKFOBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621762
Record name 5-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chlorobenzo[d]isoxazole

CAS RN

401567-43-9
Record name 5-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloro-1,2-benzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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